Cas no 108852-90-0 (Nemorubicin)
Nemorubicin Chemical and Physical Properties
Names and Identifiers
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- 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-[(2S)-2-methoxy-4-morpholinyl]-a-L-lyxo-hexopyranosyl]oxy]-, (8S,10S)-
- Nemorubicin
- Methoxymorpholinyldoxorubicin
- methoxy-morpholynil-doxorubicin
- PNU 152243
- PNU-152243
- PNU-152243A
- (1S,3S)-3-Glycoloyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1-naphthacenyl 2,3,6-trideoxy-3-[(S)-2-methoxymorpholino]-alpha-L-lyxo-hexopyranoside
- DMM Dox
- FCE 23762
- MMRDX
- NeMorubincine
- Nemorubicin (PNU 152243)
-
- MDL: MFCD00871079
- Inchi: 1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1
- InChI Key: CTMCWCONSULRHO-UHQPFXKFSA-N
- SMILES: O([C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@](C(CO)=O)(C1)O)O)=O)OC)=O)O)[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N1CCO[C@@H](C1)OC
Computed Properties
- Exact Mass: 643.22600
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 46
- Rotatable Bond Count: 7
Experimental Properties
- Density: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 852.2°C at 760 mmHg
- Solubility: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 201.75000
- LogP: 0.28520
Nemorubicin Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nemorubicin Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Nemorubicin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-15794-1mg |
Nemorubicin |
108852-90-0 | 96.84% | 1mg |
¥590 | 2024-04-21 | |
| MedChemExpress | HY-15794-5mg |
Nemorubicin |
108852-90-0 | 96.84% | 5mg |
¥1450 | 2024-04-21 | |
| MedChemExpress | HY-15794-10mg |
Nemorubicin |
108852-90-0 | 96.84% | 10mg |
¥2320 | 2024-04-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N884618-1mg |
Nemorubicin |
108852-90-0 | ≥97% | 1mg |
¥5,708.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N884618-5mg |
Nemorubicin |
108852-90-0 | ≥97% | 5mg |
¥10,936.80 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N49070-20mg |
Nemorubicin |
108852-90-0 | 20mg |
¥3752.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57672-1mg |
Nemorubicin |
108852-90-0 | 98% | 1mg |
¥4599.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57672-5mg |
Nemorubicin |
108852-90-0 | 98% | 5mg |
¥8194.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57672-10mg |
Nemorubicin |
108852-90-0 | 98% | 10mg |
¥12542.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57672-50mg |
Nemorubicin |
108852-90-0 | 98% | 50mg |
¥0.00 | 2023-09-07 |
Nemorubicin Suppliers
Nemorubicin Related Literature
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Tomris Coban,Cameron Robertson,Sianne Schwikkard,Richard Singer,Adam LeGresley RSC Med. Chem. 2021 12 751
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Stephen J. Walsh,Jonathan D. Bargh,Friederike M. Dannheim,Abigail R. Hanby,Hikaru Seki,Andrew J. Counsell,Xiaoxu Ou,Elaine Fowler,Nicola Ashman,Yuri Takada,Albert Isidro-Llobet,Jeremy S. Parker,Jason S. Carroll,David R. Spring Chem. Soc. Rev. 2021 50 1305
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Mark S. Butler Nat. Prod. Rep. 2008 25 475
Additional information on Nemorubicin
Nemorubicin and Its Significance in Modern Medicinal Chemistry
Nemorubicin, with the chemical compound identifier CAS No. 108852-90-0, represents a notable advancement in the field of chemotherapeutic agents. This compound, belonging to the anthracycline class of antibiotics, has garnered significant attention due to its unique mechanism of action and potential applications in treating various forms of cancer. The anthracycline scaffold, characterized by its conjugated system and hydroxyl groups, is pivotal in conferring the potent cytotoxic effects observed with Nemorubicin.
The chemical structure of Nemorubicin (CAS No. 108852-90-0) incorporates specific modifications that enhance its biological activity while minimizing systemic toxicity. These modifications include alterations in the sugar moiety and the orientation of hydroxyl groups, which contribute to its selective interaction with DNA and RNA molecules. This selective binding disrupts essential cellular processes, leading to apoptosis and inhibition of tumor growth.
Recent research has highlighted the promising role of Nemorubicin in overcoming multidrug resistance (MDR), a major challenge in cancer therapy. Studies have demonstrated that Nemorubicin can effectively bypass P-glycoprotein-mediated efflux, a common mechanism of resistance to conventional chemotherapeutic agents. This property makes it particularly valuable in treating cancers that have developed resistance to other anthracyclines.
In clinical trials, Nemorubicin has shown efficacy in treating hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The compound's ability to induce DNA damage and interfere with topoisomerase II function has been linked to its therapeutic efficacy. Furthermore, preclinical studies suggest that Nemorubicin may have synergistic effects when combined with other chemotherapeutic agents, potentially improving treatment outcomes.
The pharmacokinetic profile of Nemorubicin (CAS No. 108852-90-0) is another area of interest. Unlike some anthracyclines that exhibit significant cardiotoxicity, Nemorubicin has demonstrated a more favorable safety profile in preliminary studies. This is attributed to its unique metabolic pathways and reduced accumulation in cardiac tissue. However, further research is needed to fully elucidate its long-term cardiovascular effects.
The synthesis of Nemorubicin involves complex organic transformations that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled the production of high-purity batches of this compound, which is crucial for both preclinical and clinical applications. The development of efficient synthetic routes has also facilitated structural modifications aimed at enhancing its therapeutic index.
The role of computational chemistry in optimizing the properties of Nemorubicin cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities, identify key interaction sites, and design derivatives with improved efficacy. These computational approaches complement experimental efforts by providing rapid screening tools for drug development.
Ethical considerations are paramount when evaluating the use of potent chemotherapeutic agents like Nemorubicin. Ensuring patient safety through rigorous clinical oversight and monitoring is essential to mitigate potential side effects while maximizing therapeutic benefits. Collaborative efforts between researchers, clinicians, and regulatory agencies are necessary to establish optimal dosing regimens and treatment protocols.
The future prospects for Nemorubicin (CAS No. 108852-90-0) are promising, with ongoing studies exploring its potential in treating solid tumors and combination therapies with targeted agents. The growing understanding of cancer biology provides a foundation for developing novel applications of this compound beyond traditional chemotherapy regimens.
In conclusion, Nemorubicin represents a significant contribution to modern oncology due to its potent cytotoxic effects, ability to overcome drug resistance, and favorable safety profile. Continued research into its mechanisms of action and synthetic optimization will further enhance its therapeutic potential. As our knowledge of cancer biology evolves, so too will the applications of compounds like Nemorubicin, offering new hope for patients worldwide.
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